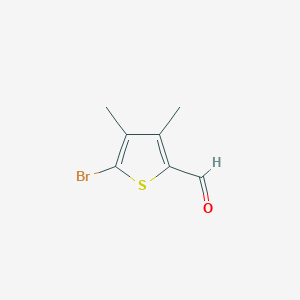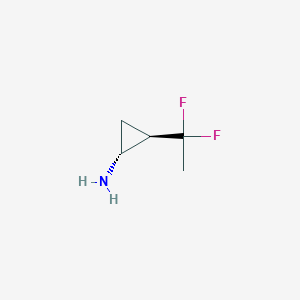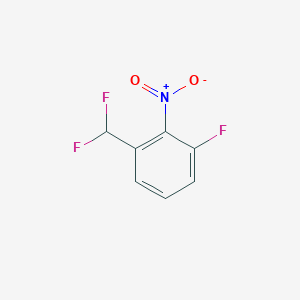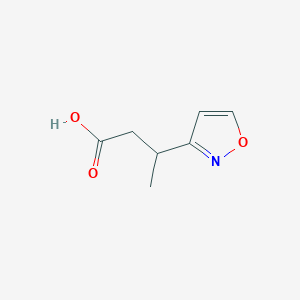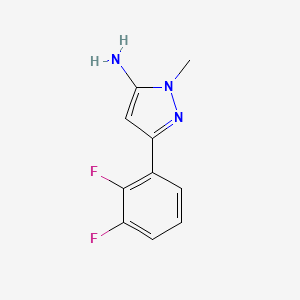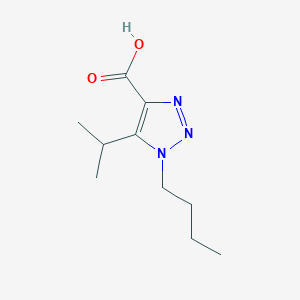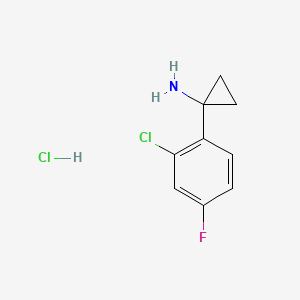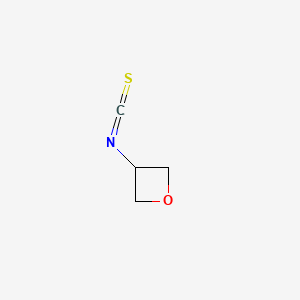![molecular formula C5H9NO B13529344 2-Oxa-3-azabicyclo[2.2.1]heptane(8CI,9CI) CAS No. 279-32-3](/img/structure/B13529344.png)
2-Oxa-3-azabicyclo[2.2.1]heptane(8CI,9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxa-3-azabicyclo[221]heptane(8CI,9CI) is a bicyclic compound characterized by its unique structure, which includes an oxygen and nitrogen atom within a seven-membered ring
Preparation Methods
The synthesis of 2-Oxa-3-azabicyclo[2.2.1]heptane(8CI,9CI) can be achieved through several methods. One notable method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures . The reaction conditions typically involve the use of palladium catalysts and specific ligands to facilitate the formation of the desired product.
Chemical Reactions Analysis
2-Oxa-3-azabicyclo[2.2.1]heptane(8CI,9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Oxa-3-azabicyclo[2.2.1]heptane(8CI,9CI) has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives are explored for potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate or active compound.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism by which 2-Oxa-3-azabicyclo[2.2.1]heptane(8CI,9CI) exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include binding to active sites, altering enzyme conformation, or inhibiting specific biochemical reactions.
Comparison with Similar Compounds
2-Oxa-3-azabicyclo[2.2.1]heptane(8CI,9CI) can be compared with other similar bicyclic compounds, such as:
2-oxa-3-azabicyclo[2.2.1]heptane hydrochloride: This compound has similar structural features but includes a hydrochloride group, which can affect its solubility and reactivity.
7-oxa-2-azabicyclo[2.2.1]hept-5-ene: This compound has a different arrangement of atoms within the bicyclic structure, leading to distinct chemical properties and reactivity.
The uniqueness of 2-Oxa-3-azabicyclo[22
Properties
CAS No. |
279-32-3 |
|---|---|
Molecular Formula |
C5H9NO |
Molecular Weight |
99.13 g/mol |
IUPAC Name |
2-oxa-3-azabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C5H9NO/c1-2-5-3-4(1)6-7-5/h4-6H,1-3H2 |
InChI Key |
ILDRDZLIMSVQOI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1NO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


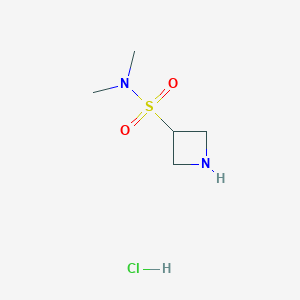
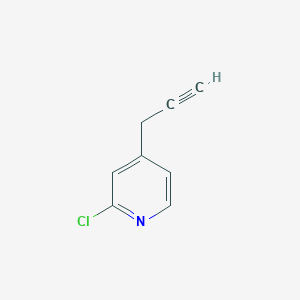
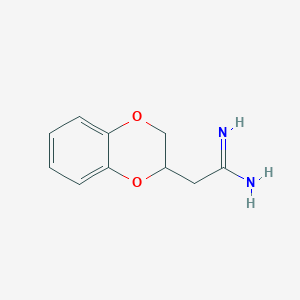
![3-[(Oxolan-3-yl)methyl]azetidine](/img/structure/B13529282.png)
![2-[3-(3-Chloro-2-hydroxybenzenesulfonamido)phenyl]acetic acid](/img/structure/B13529285.png)
